molecular formula C7H7N3O2S B13470254 1-Azido-2-(methanesulfonyl)benzene CAS No. 51779-31-8

1-Azido-2-(methanesulfonyl)benzene

Cat. No.: B13470254
CAS No.: 51779-31-8
M. Wt: 197.22 g/mol
InChI Key: AHHMESIDNWUDMX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azide (B81097) Chemistry in Contemporary Organic Synthesis

The journey of azide chemistry began in the late 19th century, with the first synthesis of an organic azide, phenyl azide, by Peter Griess in 1864. wikipedia.org Initially, the inherent instability of many azide compounds led to a degree of caution among chemists. wikipedia.org However, the discovery of key transformations, such as the Curtius rearrangement and the Huisgen 1,3-dipolar cycloaddition, began to unveil the synthetic potential of this functional group. wikipedia.org A significant turning point arrived with the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues in 2001. wikipedia.orgorganic-chemistry.org This philosophy emphasizes the use of highly efficient and selective reactions, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a prime example. wikipedia.orgorganic-chemistry.org This reaction's reliability and biocompatibility have dramatically expanded the applications of azides in fields ranging from drug discovery and bioconjugation to materials science. wikipedia.orgeurekaselect.comnih.gov

The Significance of the Azido (B1232118) Functional Group in Synthetic Transformations

The azido group (–N₃) is a cornerstone of modern synthetic chemistry due to its diverse reactivity. kit.edu It can serve as a precursor to amines through reduction, a process that is valuable in the final steps of a synthetic sequence. wikipedia.org Furthermore, azides are well-known precursors to nitrenes, highly reactive intermediates that can undergo a variety of transformations, including C-H amination and aziridination. researchgate.netnih.govrsc.org The azide group's ability to participate in cycloaddition reactions, most notably the aforementioned click chemistry, allows for the facile construction of triazole rings, which are important scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.org The bioorthogonal nature of the azide group, meaning it does not typically react with biological molecules, makes it an invaluable tool for chemical biology, enabling the labeling and tracking of biomolecules in living systems. wikipedia.orgnih.gov

Role of the Methanesulfonyl Group as a Synthetic Handle and Electron-Withdrawing Moiety

The methanesulfonyl group (CH₃SO₂–), often referred to as the mesyl group, is a powerful functional group in organic synthesis. ontosight.ai It is widely recognized as an excellent leaving group in nucleophilic substitution reactions, facilitating the conversion of alcohols to other functional groups. ontosight.aiwikipedia.orgsmartstartinstitute.com This property stems from the ability of the sulfonyl group to stabilize the negative charge that develops on the leaving oxygen atom through resonance. libretexts.org Beyond its role as a leaving group, the methanesulfonyl group is a strong electron-withdrawing group. ontosight.ai This electronic influence can activate adjacent positions on an aromatic ring towards nucleophilic aromatic substitution and can modulate the reactivity of other functional groups within the molecule. The introduction of the methanesulfonyl group is typically achieved using methanesulfonyl chloride (MsCl). ontosight.aisipcam-oxon.com

Overview of Ortho-Substituted Azidobenzenes in Chemical Research

Ortho-substituted aromatic compounds often exhibit unique properties and reactivity due to the steric and electronic interactions between the adjacent substituents. In the context of azidobenzenes, the presence of a substituent in the ortho position can influence the geometry and reactivity of the azido group. The synthesis of ortho-functionalized azobenzenes can be challenging, but various methods have been developed to introduce substituents at this position. researchgate.netdiva-portal.orgnih.govresearchgate.net Research in this area is driven by the desire to create molecular switches and other functional materials with tailored properties. researchgate.netdiva-portal.orgnih.govresearchgate.net The interplay between an ortho substituent and the azido group can lead to unique intramolecular reactions and can fine-tune the electronic properties of the aromatic ring.

Scope and Importance of Investigating 1-Azido-2-(methanesulfonyl)benzene

The compound this compound presents a compelling case for detailed investigation. It combines the versatile reactivity of the azido group with the strong electron-withdrawing nature and potential leaving group ability of the methanesulfonyl group in an ortho-relationship. This specific arrangement is expected to result in unique chemical properties and reactivity patterns. Understanding the synthesis, stability, and reactivity of this molecule can provide valuable insights into the interplay of these two important functional groups and could open new avenues for the design of novel synthetic building blocks and functional molecules.

Properties of this compound

The following table summarizes some of the key properties of this compound.

PropertyValue
IUPAC Name 1-azido-2-(methylsulfonyl)benzene
CAS Number 51779-31-8
Molecular Formula C₇H₇N₃O₂S
Molecular Weight 197.22 g/mol
InChI Key AHHMESIDNWUDMX-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound. sigmaaldrich.comnih.gov

Synthesis of this compound

The synthesis of aryl azides can be achieved through several established methods. eurekaselect.comnih.gov A common approach involves the diazotization of an aniline (B41778) precursor followed by treatment with an azide source, such as sodium azide. wikipedia.orgeurekaselect.com Nucleophilic aromatic substitution (SNA_r) reactions on activated aryl halides also provide a route to aryl azides. nih.gov For this compound, a plausible synthetic route would start from 2-amino-1-(methanesulfonyl)benzene. This aniline derivative could undergo diazotization with a reagent like sodium nitrite (B80452) in an acidic medium, followed by the introduction of the azide functionality using sodium azide.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its two functional groups.

Reactions of the Azido Group

The azido group in this compound is expected to undergo the characteristic reactions of aryl azides. These include:

Cycloaddition Reactions: The azide can participate in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. This "click" reaction is a highly efficient method for forming new carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate. researchgate.netrsc.org This nitrene can then undergo various intramolecular or intermolecular reactions.

Reduction to Amines: The azide can be reduced to the corresponding amine using various reducing agents, such as hydrogenolysis or the Staudinger reaction with triphenylphosphine (B44618). wikipedia.org

Influence of the Methanesulfonyl Group on Reactivity

The ortho-methanesulfonyl group exerts a significant electronic influence on the azido group and the aromatic ring. As a strong electron-withdrawing group, it is expected to:

Activate the Aromatic Ring: The methanesulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of other leaving groups on the ring.

Modulate Azide Reactivity: The electron-withdrawing nature of the methanesulfonyl group may influence the rate and regioselectivity of the azide's cycloaddition reactions. It could also affect the stability and reactivity of the corresponding nitrene intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51779-31-8

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

1-azido-2-methylsulfonylbenzene

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-5-3-2-4-6(7)9-10-8/h2-5H,1H3

InChI Key

AHHMESIDNWUDMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Azido 2 Methanesulfonyl Benzene

Fundamental Reactivity of the Azido (B1232118) Group in the Context of the Methanesulfonyl Moiety

The azide (B81097) functional group (-N₃) is fundamentally a 1,3-dipole, a key participant in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com Its reactivity is heavily influenced by the electronic environment created by adjacent substituents. In 1-Azido-2-(methanesulfonyl)benzene, the methanesulfonyl group (-SO₂CH₃) exerts a powerful electron-withdrawing effect on the aromatic ring. wikipedia.org This effect is twofold: it deactivates the azide for certain reactions while enhancing its reactivity in others, and it can alter the stability of reaction intermediates.

The sulfonyl group is recognized as a potent electron-withdrawing entity. wikipedia.org This electronic pull decreases the electron density of the azide group attached to the benzene (B151609) ring. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the presence of such electron-withdrawing groups on the azide component can dramatically alter the reaction pathway. scielo.org.mx Specifically, the stability of the crucial 5-cuprated triazole intermediate is significantly reduced, which can inhibit the desired triazole formation and lead to alternative products like N-acylsulfonylamides. scielo.org.mxnih.gov The challenge in using electron-deficient azides like this compound in CuAAC lies in preventing the cleavage of the fragile N¹-N² bond within the triazole intermediate, a process promoted by the sulfonyl group. nih.gov

Conversely, the electrophilic nature of azides bearing electron-withdrawing groups can be harnessed in other types of reactions. For instance, such azides can participate in cycloadditions with electron-rich partners like enamines, which can be generated in situ from ketones. sigmaaldrich.com While not a focus here, this highlights the nuanced reactivity imparted by the sulfonyl group. The primary challenge and area of investigation for this compound remain its effective use in controlled cycloaddition reactions to form stable heterocyclic products.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition, particularly the Huisgen cycloaddition between an azide and an alkyne, is a cornerstone of click chemistry, providing a powerful method for synthesizing five-membered heterocycles like 1,2,3-triazoles. wikipedia.orgijrpc.com This reaction can be catalyzed by different metals, most notably copper and ruthenium, which direct the reaction to form specific isomers of the triazole product.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, valued for its reliability, high yields, and operational simplicity. nih.govmdpi.com It involves the reaction of an azide with a terminal alkyne to produce a 1,4-disubstituted 1,2,3-triazole. mdpi.comresearchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed process exclusively affords the 1,4-disubstituted regioisomer. researchgate.net This high degree of control stems from the reaction mechanism, which proceeds through a copper acetylide intermediate. The azide then coordinates to the copper center, leading to the formation of a six-membered copper(III) metallacycle intermediate that, after reductive elimination and protonolysis, yields only the 1,4-triazole product. ijrpc.com This selectivity is a major advantage, ensuring the formation of a single, predictable product, which is crucial in applications like drug discovery and materials science. nih.gov

The success of CuAAC reactions, especially with challenging substrates like electron-deficient sulfonyl azides, is highly dependent on the catalytic system. While simple copper(I) salts or in situ reduction of copper(II) salts (e.g., CuSO₄ with sodium ascorbate) can catalyze the reaction, the use of ligands is often crucial. nih.govwikipedia.org Ligands stabilize the catalytically active Cu(I) oxidation state, prevent catalyst degradation, and can dramatically accelerate the reaction rate. nih.gov

For electron-deficient azides such as N-sulfonyl azides, the choice of ligand is critical to favor the desired triazole formation over undesired side reactions. nih.gov Research has shown that certain ligands can inhibit the cleavage of the N¹-N² bond in the triazole intermediate. For instance, a study on the cycloaddition of N-sulfonyl and N-sulfamoyl azides found that a prolinamide ligand was effective in selectively generating N-sulfonyl and sulfamoyltriazoles in an aqueous medium. nih.gov Another investigation into the CuAAC of p-toluenesulfonylazide found that sulfur-containing ligands, such as diphenyl disulfide, significantly improved the yield of the desired 1-sulfonyl-1,2,3-triazole. scielo.org.mx Zwitterionic additives like betaine (B1666868) have also been shown to dramatically accelerate CuAAC reactions in aqueous media, allowing for catalyst concentrations to be reduced to ppm levels. rsc.org

Influence of Ligands on the CuAAC of p-Toluenesulfonylazide with Phenylacetylene (B144264) scielo.org.mx
EntryLigand/AdditiveReaction Time (h)Yield (%)
1None16896
2Pyridine2445
32,2'-Bipyridine2451
4Hydroxymethyl thioanisole2477
5Diphenyl disulfide2493

The CuAAC reaction is generally tolerant of a wide variety of functional groups on the alkyne partner. However, the reactivity can be influenced by the electronic nature of the alkyne. Studies on the cycloaddition of N,N-dimethylsulfamoyl azide, a related electron-deficient azide, with a range of terminal alkynes demonstrated the broad scope of this reaction. nih.gov Both electron-donating and electron-withdrawing substituents on the aromatic ring of phenylacetylene derivatives were well-tolerated, proceeding smoothly to give the corresponding triazoles in high yields. Furthermore, the reaction is not limited to aromatic alkynes; aliphatic and heteroaryl alkynes also participate effectively in the cycloaddition. nih.gov This broad substrate scope enhances the utility of the reaction for creating diverse molecular architectures.

Substrate Scope of Alkynes in CuAAC with N,N-Dimethylsulfamoyl Azide nih.gov
EntryAlkyne PartnerProduct Yield (%)
1Phenylacetylene92
24-Methoxyphenylacetylene90
34-Chlorophenylacetylene93
44-Bromophenylacetylene94
51-Ethynylnaphthalene89
63-Ethynylthiophene85
7
Generated code

The mechanism of RuAAC is distinct from that of CuAAC. It does not proceed through a metal acetylide intermediate. Instead, the proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.org This intermediate then undergoes reductive elimination to furnish the 1,5-triazole product and regenerate the catalyst. A significant advantage of the RuAAC reaction is its ability to utilize not only terminal alkynes but also internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted triazoles. chalmers.se The most common and effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. researchgate.net The reaction is typically carried out in non-protic solvents like benzene or THF. chalmers.se The ability of RuAAC to engage a broader range of alkyne substrates and deliver the complementary 1,5-regioisomer makes it an invaluable tool in synthetic chemistry. nih.gov

Metal-Free Azide-Alkyne Cycloadditions (e.g., using strained alkynes)

Metal-free azide-alkyne cycloadditions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), have emerged as a powerful alternative to metal-catalyzed methods. nih.govbeilstein-journals.org These reactions are highly valued in biological and materials science applications where the presence of potentially toxic metal catalysts is a concern. nih.govbeilstein-journals.org SPAAC utilizes highly reactive, strained cyclooctyne (B158145) derivatives, such as difluorinated cyclooctynes (DIFO), which readily react with azides without the need for a catalyst. researchgate.net The reaction proceeds rapidly under mild, often physiological, conditions. nih.gov While specific examples detailing the use of this compound in SPAAC are not prevalent in the searched literature, its participation in such reactions would be anticipated to follow the general principles of SPAAC, yielding a triazole product with the 2-(methanesulfonyl)phenyl group attached to the nitrogen. The reaction kinetics are typically second-order, and the rate-determining step is often the initial addition of the azide to the strained alkyne. nih.govbeilstein-journals.org

Azide-Alkene Cycloaddition Reactions (Formation of Triazolines and Triazoles)

The cycloaddition of azides with alkenes provides a route to 1,2,3-triazolines, which can be unstable and may subsequently convert to other products, including 1,2,3-triazoles through oxidation. rsc.orgrsc.org The reactivity and regioselectivity of this reaction are influenced by the electronic properties of both the azide and the alkene. rsc.org Electron-deficient aryl azides, such as this compound, are expected to react with electron-rich alkenes. rsc.org The cycloaddition can lead to different regioisomers, and the stability of the resulting triazoline is a key consideration. rsc.org While the direct cycloaddition of this compound with alkenes is not extensively detailed in the provided search results, the general principles suggest that it would serve as the azide component in such [3+2] cycloadditions.

Nitrene-Mediated Transformations

Aryl sulfonyl azides, including this compound, are precursors to highly reactive aryl sulfonyl nitrenes. These nitrenes are generated through the extrusion of molecular nitrogen, a process that can be induced either thermally or photochemically. rsc.orgresearchgate.net The resulting nitrene is a neutral, monovalent nitrogen species that can exist in either a singlet or triplet electronic state. chemrxiv.org The formation of the nitrene is often the rate-determining step in the decomposition of the parent azide. rsc.orgresearchgate.net The generated aryl sulfonyl nitrene from this compound is a potent intermediate for various synthetic transformations, including C-H amination and aziridination reactions.

The generation of nitrenes from azides can be achieved through both thermal and photochemical methods. rsc.orgresearchgate.net

Thermal Generation: Heating an aryl sulfonyl azide like this compound leads to the cleavage of the N-N₂ bond and the release of dinitrogen gas, yielding the corresponding nitrene. rsc.orgresearchgate.net Computational studies on model azides suggest that this decomposition can proceed through either a spin-allowed pathway to the singlet nitrene or a spin-forbidden intersystem crossing to the triplet nitrene. rsc.orgresearchgate.net

Photochemical Generation: Photolysis, or the use of light to induce the reaction, is another common method for generating nitrenes from azides. nih.govresearchgate.net Irradiation with UV light provides the energy necessary to extrude nitrogen and form the highly reactive nitrene intermediate. nih.gov Photochemical methods can sometimes offer milder reaction conditions compared to thermolysis. Recent advancements include the use of visible-light-mediated energy transfer to sulfonyl azides to generate triplet nitrenes, which exhibit distinct reactivity compared to their singlet counterparts. chemrxiv.org

Table 2: Comparison of Nitrene Generation Methods

MethodDescriptionKey Characteristics
Thermal Heating the azide to induce N₂ extrusion. rsc.orgresearchgate.netCan require high temperatures; potential for competing reaction pathways.
Photochemical Using light (often UV) to initiate N₂ loss. nih.govresearchgate.netOften proceeds under milder conditions; allows for temporal and spatial control.
Visible-Light-Mediated Utilizes a photosensitizer to generate triplet nitrenes under visible light. chemrxiv.orgOffers selective generation of triplet nitrenes with unique reactivity.

Intramolecular Nitrene Insertions and Cyclizations

The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of intramolecular reactions. In the case of this compound, the resulting 2-(methanesulfonyl)phenylnitrene can participate in intramolecular insertion and cyclization reactions. These reactions are influenced by the nature of the substituent and the reaction conditions.

Studies on related systems, such as the decomposition of 1- and 2-(2-azidobenzyl)naphthalenes, have shown that nitrene insertion into aromatic systems can lead to the formation of acridans and acridines. worktribe.comrsc.org For instance, the thermal decomposition of 1-(2-azidobenzyl)naphthalene yields a mixture of benz[a]acridan and benz[a]acridine. rsc.org Similarly, the decomposition of 5-(2-azidobenzyl)tetralin results predominantly in ring insertion products, forming tetrahydroindolo[2,1-a] nih.govbenzazepines and tetrahydroindolo[1,2-a] rsc.orgbenzazepine. rsc.org These examples highlight the propensity of aryl nitrenes to undergo intramolecular C-H insertion into nearby aromatic rings, leading to the formation of fused heterocyclic systems.

The photolytic decomposition of various aryl azides in diethylamine (B46881) has been shown to produce 3H-azepines, although in some cases, ring expansion does not occur, and the primary product is the corresponding aryl amine. worktribe.com The decomposition of 4-azidoindane in diethylamine, for example, yields a mixture of tetrahydro-aza-azulene derivatives. rsc.org These findings suggest that the reaction pathway is sensitive to the specific structure of the starting azide.

Intermolecular Nitrene Reactions (e.g., C-H and O-H Insertions)

Aryl nitrenes are not only capable of intramolecular reactions but can also engage in a range of intermolecular transformations, including insertions into C-H and O-H bonds. These reactions provide a direct method for C-N bond formation. wikipedia.org

C-H Insertions: The insertion of a nitrene into a C-H bond is a powerful tool in synthetic organic chemistry. wikipedia.org The mechanism often involves a transition metal catalyst to stabilize the reactive nitrene intermediate. wikipedia.orgillinois.edu For instance, rhodium-catalyzed C-H insertion reactions of sulfamate (B1201201) esters have been studied mechanistically, revealing a concerted, asynchronous transition state for the Rh-bound nitrene. wikipedia.org While singlet nitrenes typically insert with retention of stereochemistry, triplet nitrenes react via a hydrogen abstraction and radical recombination pathway. wikipedia.org Intermolecular amination of benzylic C-H bonds has been achieved using chiral tosylsulfonylimidamide as a nitrene precursor in the presence of a chiral dirhodium carboxylate catalyst, yielding products with excellent diastereoselectivity. libretexts.org

O-H Insertions: Aryl nitrenes can also insert into the O-H bond of alcohols. This reaction pathway can be a competing process with other intermolecular reactions. For example, the photolysis of aryl azides in the presence of oxygen can lead to the formation of nitro compounds via a triplet nitrene. rsc.org

The table below summarizes key findings from intermolecular nitrene reaction studies.

Nitrene SourceReactantCatalyst/ConditionsProduct TypeReference(s)
Sulfamate esterAlkaneDirhodium tetracarboxylateAminated product wikipedia.org
TosylsulfonylimidamideBenzylic C-HChiral dirhodium carboxylateAminated product libretexts.org
Aryl azideMolecular oxygenPhotolysisNitro compound rsc.org

Rearrangements of Nitrenes (e.g., Pseudo-Curtius Rearrangement)

Generated nitrenes, including those from aryl azides, are known to undergo rearrangement reactions. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, is a well-established example of such a rearrangement. nih.govwikipedia.orgorganic-chemistry.org While the classic Curtius rearrangement starts from an acyl azide, analogous rearrangements can occur with other azide precursors, sometimes referred to as pseudo-Curtius rearrangements.

The mechanism of the Curtius rearrangement is now understood to be a concerted process where the loss of nitrogen gas and the migration of the R-group occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to form amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

While direct evidence for a pseudo-Curtius rearrangement of this compound to form an isocyanate is not explicitly detailed in the provided context, the general reactivity pattern of aryl azides suggests that such a pathway could be a competing reaction channel, particularly under thermal conditions. The propensity of phenyl nitrenes to undergo rearrangement reactions is a known characteristic of these reactive intermediates. purdue.edu

Ring Expansion and Rearrangement Reactions

Aryl azides, particularly those with ortho-substituents, can undergo a variety of ring expansion and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Schmidt-Type Reactions of Aryl Azides Leading to Ring Expansion and C-C Bond Cleavage

The Schmidt reaction traditionally involves the reaction of an azide with a carbonyl compound or an alcohol under acidic conditions to yield an amine or an amide. wikipedia.orgorganic-chemistry.org The reaction with ketones, for instance, proceeds through the formation of an azidohydrin intermediate, which then rearranges to an amide. organic-chemistry.org This rearrangement is closely related to the Curtius rearrangement. wikipedia.org

While the classical Schmidt reaction uses hydrazoic acid, intramolecular versions involving alkyl azides have become synthetically important. wikipedia.orglibretexts.org These reactions can lead to ring expansion. For example, intramolecular Schmidt reactions of ω-azido carboxylic acids have been promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to produce lactams. organic-chemistry.org The regiochemistry of ring expansions of cyclic ketones using azido alcohols has been shown to be dependent on the substituents on the ketone ring. nih.gov

Ring Expansion of Azidobenzenesulfonamides

Studies on the ring expansion of azidobenzenesulfonamides have demonstrated that these compounds can undergo phototransformation to form 2-alkoxy-3H-azepines in alcoholic solvents, although often in low yields. rsc.org The ring-expansion of 4-azidobenzenesulfonamide (B1226647) in aqueous tetrahydrofuran (B95107) to a 3H-azepin-2(1H)-one proceeds through a singlet nitrene pathway. rsc.orgrsc.org This indicates that the initially formed nitrene can attack the benzene ring, leading to an expanded seven-membered ring system. The structure of the resulting 5-sulphamoyl-3H-azepin-2(1H)-one has been confirmed by crystallographic analysis to have a nonplanar, boat-shaped azepine ring. rsc.org

Electrophilic Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Quinolines)

Aryl azides can serve as precursors for the synthesis of fused heterocyclic systems like quinolines through electrophilic cyclization reactions. A notable example is the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene. organic-chemistry.orgresearchgate.netnih.gov This reaction proceeds smoothly in the presence of various electrophilic reagents such as iodine, bromine, N-iodosuccinimide (NIS), and N-bromosuccinimide (NBS) in nitromethane (B149229) at room temperature. organic-chemistry.orgresearchgate.net Alternatively, the cyclization can be catalyzed by gold(III) chloride/silver triflimide in tetrahydrofuran at elevated temperatures. organic-chemistry.orgresearchgate.netnih.gov This methodology provides an efficient route to substituted quinolines. organic-chemistry.org

The proposed mechanism involves the coordination of the electrophile to the alkyne, followed by nucleophilic attack of the nitrogen from the azide group, and subsequent elimination of a nitrogen molecule and a proton to form the aromatic quinoline (B57606) ring. organic-chemistry.org Computational studies have indicated that the non-symmetrical binding of the electrophile to the triple bond is a crucial factor for achieving high selectivity and yield. organic-chemistry.org This strategy has been extended to synthesize a variety of multisubstituted quinolines and even bisquinolines. organic-chemistry.org

The synthesis of quinolines is a significant area of research due to the prevalence of the quinoline scaffold in biologically active compounds and pharmaceuticals. mdpi.comnih.gov Numerous methods for quinoline synthesis have been developed, including those based on cycloisomerization and cyclization processes. nih.gov

The table below provides a summary of electrophilic cyclization reactions for quinoline synthesis.

Starting MaterialReagents/CatalystsProductReference(s)
1-Azido-2-(2-propynyl)benzeneI2, Br2, NIS, NBS, HNTf2 in CH3NO2Substituted quinolines organic-chemistry.orgresearchgate.net
1-Azido-2-(2-propynyl)benzeneAuCl3/AgNTf2 in THFSubstituted quinolines organic-chemistry.orgresearchgate.netnih.gov
N-(2-Alkynyl)anilinesICl, I2, Br2, PhSeBr3-Halogenated quinolines nih.gov

Radical-Mediated Ring Transformations of Azido Sulfones

The presence of both an azide and a sulfone group on an aromatic ring, as in this compound, sets the stage for complex radical-mediated reactions. While specific studies on the radical cyclization of this compound are not extensively documented, the reactivity of analogous ortho-substituted aryl radicals provides significant insight into potential transformations. Research on iodoaryl azides, which also generate aryl radicals, has demonstrated their utility in cascade cyclizations for synthesizing complex alkaloid structures. researchgate.net

In a key strategy for the synthesis of the aspidospermidine (B1197254) core, an iodoaryl azide is treated with a radical initiator to generate an aryl radical. This radical then participates in a cascade cyclization, ultimately forming a new five-membered ring. researchgate.net This highlights a potential pathway for this compound, where the thermally or photochemically induced loss of dinitrogen from the azide group would generate a highly reactive nitrene, which can exist as a singlet or triplet diradical. The subsequent reactions could involve intramolecular C-H insertion or other rearrangements.

Furthermore, studies on various ortho-substituted aryl radicals show they readily undergo intramolecular cyclization. rsc.org These reactions are typically rapid and can lead to the formation of thermodynamically less stable products, indicating a kinetically controlled process. For an ortho-azidoaryl sulfone, a potential radical transformation could be initiated to form a cyclic product, although the specific pathways would be highly dependent on the reaction conditions and the nature of any tethered reactive groups.

Table 1: Examples of Radical-Mediated Cyclizations of Related Aryl Azides

Starting Material AnalogueRadical InitiatorKey TransformationProduct Core Structure
Iodoaryl azide with alkene side chainAIBN, TTMSSAryl radical addition to alkeneTetracyclic amine
ortho-Substituted aryl radical with olefinic bondReduction of diazonium saltIntramolecular radical additionFused ring systems

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

Nucleophilic Substitution Reactions Involving the Azide Group

The azide group in aryl azides exhibits a dual nature in its reactivity towards nucleophiles. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, or its terminal nitrogen atom can be attacked by a nucleophile. rsc.orgwikipedia.orgnih.gov The outcome is heavily influenced by the electronic properties of the aromatic ring and the nature of the nucleophile.

In the case of this compound, the potent electron-withdrawing nature of the ortho-methanesulfonyl group significantly deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. This activation would facilitate the displacement of the azide group by a strong nucleophile. The azide anion itself is an excellent nucleophile for forming C-N bonds in SN2 reactions. masterorganicchemistry.com However, its ability to act as a nucleofuge (leaving group) is exploited in various syntheses.

Studies on substituted quinazolines have shown that an azido group can be readily displaced by nucleophiles such as amines, alcohols, and thiols, particularly when the ring system is electron-deficient. rsc.org This provides a strong precedent for the expected reactivity of this compound. The presence of the sulfone group would stabilize the Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy for the substitution.

Alternatively, strong nucleophiles can attack the terminal nitrogen atom of the azide moiety. wikipedia.orgnih.gov For instance, primary amines have been shown to react with fluorinated alkyl azides at the terminal nitrogen, leading to the formation of tetrazoles after cyclization and elimination. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

NucleophilePotential Reaction TypeExpected Outcome
Amines (e.g., R-NH₂)SNAr or Attack on NγDisplacement of N₃⁻ or formation of triazene/tetrazole intermediates
Alcohols/Alkoxides (e.g., R-O⁻)SNArDisplacement of N₃⁻ to form an aryl ether
Thiols/Thiolates (e.g., R-S⁻)SNArDisplacement of N₃⁻ to form an aryl thioether
Phosphines (e.g., PPh₃)Attack on Nγ (Staudinger reaction)Formation of an aza-ylide, which can be hydrolyzed to an amine

Electrophilic Aromatic Substitution on the Benzene Ring: Directing Effects of Azido and Methanesulfonyl Groups

When this compound undergoes electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the combined directing effects of the azido (-N₃) and methanesulfonyl (-SO₂CH₃) groups. These substituents exert opposing electronic effects on the aromatic ring. wikipedia.org

The azido group is considered an activating, ortho-, para-director. nih.gov Although nitrogen is electronegative, the lone pair on the nitrogen atom attached to the ring can donate electron density through resonance (+M effect). This donation stabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org This stabilization accelerates the reaction rate compared to benzene and directs the incoming electrophile to these positions.

Conversely, the methanesulfonyl group is a strongly deactivating, meta-director. wikipedia.orgwikipedia.org The sulfur atom is in a high oxidation state and is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). It also deactivates the ring through resonance (-M effect), pulling electron density out of the π-system. This destabilizes the sigma complex, slowing the reaction rate. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack. youtube.com

In a molecule with both an activating and a deactivating group, the activating group's directing effect generally dominates. youtube.com Therefore, the azido group will primarily control the position of substitution on this compound.

The positions ortho to the azido group are C6 and C2 (which is already substituted). The position para to the azido group is C4. The positions meta to the methanesulfonyl group are C3 and C5.

Attack at C4 (para to -N₃, meta to -SO₂CH₃): This position is strongly activated by the para-azido group and is also one of the "least deactivated" positions relative to the sulfone.

Attack at C6 (ortho to -N₃, ortho to -SO₂CH₃): This position is activated by the ortho-azido group. However, it is adjacent to the bulky methanesulfonyl group, which may introduce significant steric hindrance.

Attack at C3 and C5 (meta to -N₃): These positions are not electronically favored by the directing effect of the activating azido group.

Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position, with possible minor products from substitution at the C6 position, depending on the size of the electrophile.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting EffectPreferred Positions
Azido (-N₃)+M, -IActivatingOrtho, ParaC4, C6
Methanesulfonyl (-SO₂CH₃)-M, -IDeactivatingMetaC3, C5
Combined Effect Controlled by -N₃Overall Deactivated (due to strong -SO₂CH₃)Ortho, Para to -N₃ C4 (major), C6 (minor)

Derivatives and Analogues: Expanding the Chemical Space

Synthesis of Substituted 1-Azido-2-(methanesulfonyl)benzene Analogues

The synthesis of substituted analogues of this compound can be approached through several strategic modifications of the parent molecule. These include altering the substitution pattern on the benzene (B151609) ring, modifying the sulfonyl moiety, and introducing additional functional groups.

The introduction of substituents onto the benzene ring of this compound can significantly impact its chemical behavior. The synthesis of these analogues typically starts from the corresponding substituted anilines or nitrobenzenes. For instance, the synthesis of 1-azido-4-methoxy-2-(methylsulfonyl)benzene can be achieved from 4-methoxyaniline through a sequence of reactions involving diazotization and azidation, followed by the introduction of the methylsulfonyl group. ontosight.ai Similarly, the preparation of 2-nitro-4-methylsulfonylbenzoic acid, a precursor that could potentially be converted to a substituted this compound derivative, has been reported. asianpubs.orggoogle.com

The general synthetic strategy often involves the diazotization of a substituted 2-amino-phenylsulfone followed by treatment with sodium azide (B81097). Alternatively, nucleophilic aromatic substitution on a suitably activated precursor, such as a di-nitro or halo-nitrobenzene derivative, can be employed to introduce the azide and sulfonyl functionalities in a controlled manner. The choice of starting material and synthetic route is dictated by the desired substitution pattern and the compatibility of the functional groups.

A variety of substituents can be introduced, including electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl, -Br). The synthesis of these derivatives allows for a systematic investigation of the electronic effects on the reactivity of the azide group.

Table 1: Examples of Substituted this compound Analogues

Compound NameSubstituent on Benzene RingStarting Material (Example)
1-Azido-4-methoxy-2-(methanesulfonyl)benzene4-Methoxy4-Methoxy-2-nitroaniline
1-Azido-4-nitro-2-(methanesulfonyl)benzene4-Nitro2,4-Dinitro-1-(methylsulfonyl)benzene
1-Azido-4-chloro-2-(methanesulfonyl)benzene4-Chloro4-Chloro-2-nitroaniline
1-Azido-5-methyl-2-(methanesulfonyl)benzene5-Methyl5-Methyl-2-nitroaniline

This table presents hypothetical yet plausible synthetic routes based on established chemical principles.

The methanesulfonyl group in this compound can be replaced by other sulfonyl moieties, such as benzenesulfonyl or p-toluenesulfonyl (tosyl), to further modulate the molecule's properties. The synthesis of these analogues generally involves the reaction of a 2-azidophenyllithium or a related organometallic species with the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride).

For example, the synthesis of 1-azido-2-(benzenesulfonyl)benzene would involve the preparation of 2-azidophenyllithium from 1-azido-2-bromobenzene, followed by quenching with benzenesulfonyl chloride. A similar approach can be used for the synthesis of 1-azido-2-(p-toluenesulfonyl)benzene using tosyl chloride. The synthesis of various benzenesulfonyl azides with different substituents on the benzene ring has been reported, which could serve as precursors or model compounds for these reactions. elsevierpure.com

The variation of the aryl group on the sulfonyl moiety allows for the introduction of a wider range of electronic and steric diversity, which can be leveraged to fine-tune the reactivity of the azide group for specific applications, such as in cycloaddition reactions.

Table 2: Analogues with Modified Sulfonyl Moieties

Compound NameSulfonyl MoietyReagents for Sulfonyl Group Introduction
1-Azido-2-(benzenesulfonyl)benzeneBenzenesulfonylBenzenesulfonyl chloride
1-Azido-2-(p-toluenesulfonyl)benzenep-Toluenesulfonyl (Tosyl)p-Toluenesulfonyl chloride
1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene4-(Trifluoromethyl)benzenesulfonyl4-(Trifluoromethyl)benzenesulfonyl chloride nih.gov

This table outlines synthetic strategies for modifying the sulfonyl group.

The introduction of additional functional groups to the this compound scaffold can impart new chemical handles for further transformations or for conjugation to other molecules. These functional groups can be introduced either on the benzene ring or on the sulfonyl moiety.

For instance, a carboxylic acid group could be introduced to create a derivative that can be coupled to amines or alcohols. The synthesis of such a derivative might start from a commercially available aminobenzoic acid, which is then subjected to diazotization, azidation, and introduction of the sulfonyl group. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid provides a relevant synthetic precedent. asianpubs.orggoogle.com

Other functional groups, such as halogens, can be introduced to serve as points for cross-coupling reactions. For example, the synthesis of a bromo-substituted derivative could be achieved from a bromo-substituted aniline (B41778). These functionalized derivatives are valuable as building blocks for the construction of more complex molecular architectures. A facile method for synthesizing diazido compounds with various functional groups has been developed, which could be adapted for the synthesis of functionalized this compound derivatives. researchgate.net

Comparative Reactivity Studies of Analogues

The systematic synthesis of analogues of this compound provides a platform for conducting comparative reactivity studies. These studies are crucial for understanding how structural modifications influence the chemical behavior of the azide group, particularly in cycloaddition reactions.

The reactivity of the azide group in 1,3-dipolar cycloaddition reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to decrease the electron density on the azide, potentially making it more reactive towards electron-rich alkynes in certain cycloaddition reactions. Conversely, electron-donating groups would increase the electron density, which might favor reactions with electron-deficient alkynes.

Studies on the substituent effects on the reactivity of various azides in copper-catalyzed "click" reactions have shown that both electronic properties and steric congestion around the azide group play a significant role. researchgate.net Generally, azides with electron-withdrawing substituents and less steric hindrance exhibit faster reaction rates. researchgate.net

In the context of this compound analogues, placing an electron-withdrawing group like a nitro group at the 4-position would be expected to enhance the azide's reactivity in certain cycloadditions. In contrast, a methoxy (B1213986) group at the same position would likely have the opposite effect. The bulky sulfonyl group at the ortho position already introduces significant steric hindrance, and additional bulky substituents on the ring could further modulate this effect.

Table 3: Predicted Relative Reactivity of Substituted Analogues in Cycloaddition

AnalogueSubstituentElectronic EffectPredicted Relative Reactivity
1-Azido-4-nitro-2-(methanesulfonyl)benzene4-NitroElectron-withdrawingHigh
1-Azido-4-chloro-2-(methanesulfonyl)benzene4-ChloroElectron-withdrawing (inductive)Moderate-High
This compound--Moderate
1-Azido-4-methoxy-2-(methanesulfonyl)benzene4-MethoxyElectron-donatingLow

This table provides a qualitative prediction of reactivity based on general principles of electronic effects in organic chemistry.

The regioselectivity of 1,3-dipolar cycloadditions between azides and unsymmetrical alkynes is a critical aspect, determining the formation of either the 1,4- or 1,5-disubstituted triazole isomer. wikipedia.orgnih.gov The outcome is governed by a combination of electronic and steric factors of both the azide and the alkyne. wikipedia.org

For 2-azidophenyl sulfones, the bulky sulfonyl group at the ortho position is expected to exert a significant steric influence, potentially directing the incoming alkyne to the less hindered side of the azide. Furthermore, the electronic nature of the substituents on the benzene ring and on the sulfonyl moiety can fine-tune the frontier molecular orbital energies of the azide, thereby influencing the regiochemical outcome of the cycloaddition.

For instance, in reactions with terminal alkynes, the electronic properties of a substituent at the 4-position of the benzene ring could influence the relative energies of the HOMO and LUMO of the azide, which in turn affects the orbital overlap with the alkyne and thus the regioselectivity. It has been observed that in some cases, the reaction of an arylacetylene with an azide in hot water gives 1,4-disubstituted 1,2,3-triazoles in high yields, while reactions with aliphatic alkynes can lead to mixtures of regioisomers. rsc.org The presence of a strong electron-withdrawing group like a nitro group on the azide has been shown to favor the formation of the 1,4-disubstituted derivative exclusively. rsc.org

Systematic studies on the cycloaddition reactions of the synthesized analogues of this compound with a variety of alkynes would be necessary to fully elucidate the regiochemical preferences and to establish clear structure-regioselectivity relationships.

Preparation of Complex Molecular Scaffolds Through Derivatization

The strategic placement of the azide and methanesulfonyl groups in an ortho configuration on the benzene ring makes this compound a versatile and valuable building block in synthetic organic chemistry. This arrangement allows for both independent and cooperative reactivity of the two functional groups, enabling the construction of a diverse range of complex molecular scaffolds, particularly fused heterocyclic systems and highly functionalized aromatic compounds. The derivatization strategies primarily revolve around two key transformations: intramolecular cyclization reactions that leverage the proximity of the two groups, and intermolecular reactions, such as cycloadditions, that utilize the inherent reactivity of the azide moiety.

Intramolecular Cyclization to Form Fused Heterocyclic Systems

The ortho-positioning of the azide and sulfonyl groups is ideal for constructing fused six-membered heterocyclic rings incorporating the nitrogen and sulfur atoms. A primary route to these scaffolds is through the formation of benzothiadiazine derivatives. While direct cyclization of this compound requires activation, analogous compounds such as o-azidobenzenesulfonamides readily undergo intramolecular cyclization to yield 1,2,4-benzothiadiazine 1,1-dioxides.

One of the most effective methods for this transformation is the intramolecular aza-Wittig reaction. nih.gov In this process, the azide group first reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate. This intermediate is highly nucleophilic and can react with an electrophilic carbonyl group or its equivalent positioned on the adjacent sulfonamide moiety. This tandem reaction sequence—amidation followed by the intramolecular aza-Wittig reaction—provides a facile pathway to the benzothiadiazine core structure. nih.govnih.gov For example, the reaction of various o-azidobenzenesulfonamides with ethyl carbonochloridate (B8618190) leads to the formation of 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides in good yields. nih.gov These products are valuable precursors for biologically active molecules, including respiratory syncytial virus (RSV) inhibitors. nih.govnih.gov

The general mechanism involves the initial formation of an N-acylated sulfonamide, which, upon treatment with a phosphine and subsequent heating, cyclizes to the target heterocycle with the extrusion of triphenylphosphine (B44618) oxide. The resulting ethoxy group can be further hydrolyzed to furnish benzothiadiazine-3-one 1,1-dioxides. nih.gov

Table 1: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives from o-Azidobenzenesulfonamide Analogues nih.gov
Starting Material (o-Azidobenzenesulfonamide Derivative)Reagents and ConditionsProduct (3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxide)Yield (%)
2-Azido-N-methylbenzenesulfonamide1) ClCOOEt, Et3N, CH2Cl2, 0 °C to rt 2) PPh3, Toluene, reflux3-Ethoxy-4-methyl-4H-benzo[e] nih.govnih.govsmolecule.comthiadiazine 1,1-dioxide84
2-Azido-N-propylbenzenesulfonamide1) ClCOOEt, Et3N, CH2Cl2, 0 °C to rt 2) PPh3, Toluene, reflux3-Ethoxy-4-propyl-4H-benzo[e] nih.govnih.govsmolecule.comthiadiazine 1,1-dioxide82
2-Azido-4-chloro-N-methylbenzenesulfonamide1) ClCOOEt, Et3N, CH2Cl2, 0 °C to rt 2) PPh3, Toluene, reflux7-Chloro-3-ethoxy-4-methyl-4H-benzo[e] nih.govnih.govsmolecule.comthiadiazine 1,1-dioxide85
2-Azido-N,4-dimethylbenzenesulfonamide1) ClCOOEt, Et3N, CH2Cl2, 0 °C to rt 2) PPh3, Toluene, reflux3-Ethoxy-4,7-dimethyl-4H-benzo[e] nih.govnih.govsmolecule.comthiadiazine 1,1-dioxide86

Another potential pathway for intramolecular cyclization is through thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate. This nitrene could, in principle, undergo intramolecular C-H insertion into one of the methyl groups of the sulfonyl moiety to form a five-membered sultam ring, or undergo other complex rearrangements. Thermolysis of related 2H-1,2,3-benzothiadiazine 1,1-dioxides at high temperatures has been shown to produce sultines. mdpi.com

Intermolecular [3+2] Cycloaddition Reactions

The azide functional group is a well-established 1,3-dipole for use in Huisgen 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. smolecule.comwikipedia.org This "click chemistry" approach allows for the modular construction of complex molecules by covalently linking the this compound core to a wide variety of alkyne-containing fragments. smolecule.com

The reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The transformation is robust, tolerates a wide range of functional groups, and typically proceeds under mild conditions to exclusively afford the 1,4-disubstituted triazole regioisomer. This methodology allows for the straightforward expansion of the chemical space, creating a library of derivatives where the complexity is introduced via the alkyne partner. These triazole-containing scaffolds are of significant interest in medicinal chemistry and materials science.

Table 2: Representative Examples of 1,2,3-Triazole Scaffolds via CuAAC Reaction of this compound
Alkyne ReactantCatalyst/Conditions (General)Resulting 1-(2-(Methanesulfonyl)phenyl)-1H-1,2,3-triazole Product
Phenylacetylene (B144264)CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt1-(2-(Methanesulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt(1-(2-(Methanesulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt4-(4-Fluorophenyl)-1-(2-(methanesulfonyl)phenyl)-1H-1,2,3-triazole
3,3-Dimethyl-1-butyneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt4-(tert-Butyl)-1-(2-(methanesulfonyl)phenyl)-1H-1,2,3-triazole
Methyl propiolateCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rtMethyl 1-(2-(methanesulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxylate

Advanced Synthetic Applications of 1 Azido 2 Methanesulfonyl Benzene

Utilization as a Versatile Building Block in Multi-Step Synthesis

The dual functionality of 1-azido-2-(methanesulfonyl)benzene makes it an exceptionally useful building block in multi-step synthetic sequences. The azide (B81097) group can readily participate in reactions such as cycloadditions, particularly the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, and can also be reduced to an amine or undergo other transformations to introduce nitrogen into a target molecule. smolecule.com Simultaneously, the methanesulfonyl group can act as a directing group, influence the reactivity of the aromatic ring, or be a target for nucleophilic substitution.

This versatility allows for the strategic and sequential introduction of different functionalities, enabling the construction of complex molecular architectures. For instance, the azide can be used to first build a heterocyclic ring, after which the methanesulfonyl group can be modified or used to influence subsequent reactions on the benzene (B151609) ring. This step-wise approach provides chemists with a high degree of control over the synthetic process, facilitating the synthesis of a wide array of specifically substituted compounds.

Synthesis of Diverse Nitrogen-Containing Heterocycles Beyond Triazoles

While the formation of triazoles is a common application of azides, this compound and its derivatives are instrumental in the synthesis of a broader range of nitrogen-containing heterocycles.

Quinolines and Isoquinolines

A notable application of a related compound, 1-azido-2-(2-propynyl)benzene, is in the synthesis of substituted quinolines. organic-chemistry.orgnih.gov This is achieved through an intramolecular electrophilic cyclization. organic-chemistry.orgresearchgate.net The reaction proceeds efficiently in the presence of various electrophilic reagents such as iodine, bromine, N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and triflimide (HNTf2) in nitromethane (B149229) at room temperature. nih.govresearchgate.net Alternatively, catalytic amounts of gold(III) chloride and silver triflimide in tetrahydrofuran (B95107) at elevated temperatures can also effect the cyclization. organic-chemistry.orgnih.gov This method provides good to high yields of the corresponding quinoline (B57606) derivatives. organic-chemistry.org The choice of electrophile determines the substituent at the 3-position of the resulting quinoline. nih.gov Computational studies have indicated that the non-symmetrical binding of the electrophile to the alkyne's triple bond is a key factor for achieving high selectivity and yield. organic-chemistry.org

The synthesis of isoquinolines can also be achieved using related azido-containing precursors. Various methods have been developed, including palladium-catalyzed coupling followed by copper-catalyzed cyclization, rhodium(III)-catalyzed C-H bond activation, and reactions involving α-azido carbonyl compounds. organic-chemistry.org These strategies highlight the broad utility of the azide functionality in constructing different fused heterocyclic systems.

Pyrroles and Other Five-Membered Heterocycles

The synthesis of pyrroles and other five-membered heterocycles represents a significant area of organic synthesis, with many of these compounds serving as core structures in pharmaceuticals and bioactive molecules. frontiersin.orgnih.gov While direct synthesis of pyrroles from this compound is not extensively documented in the provided results, the general reactivity of azides can be harnessed for this purpose. For instance, the reaction of 1-sulfonyl-1,2,3-triazoles, which can be prepared from azides, with allenes in the presence of a nickel(0) catalyst can produce polysubstituted pyrroles. organic-chemistry.org

The broader field of five-membered heterocycle synthesis offers numerous strategies that could potentially be adapted to substrates derived from this compound. nih.gov These include multi-component reactions, cycloaddition reactions, and various metal-catalyzed processes using catalysts based on cobalt, copper, iron, palladium, rhodium, and ruthenium. nih.govfrontiersin.org

Diazepines and Related Ring-Expanded Systems

Diazepines and their fused derivatives, benzodiazepines, are an important class of compounds with a wide range of pharmacological activities, including anticonvulsant, analgesic, and sedative properties. nih.gov The synthesis of these seven-membered rings often involves the condensation of diamines with carbonyl compounds. nih.gov While a direct role for this compound in diazepine (B8756704) synthesis is not explicitly detailed, its derivatives could serve as precursors. For example, reduction of the azide to an amine would generate a substituted aniline (B41778) that could then be used in classical benzodiazepine (B76468) syntheses. The synthesis of various diazepine derivatives, such as 1,4-diazepines and 1,5-benzodiazepines, has been achieved using various catalytic methods. nih.gov Furthermore, research into diazepino[1,2-a]benzimidazole derivatives has shown promise in developing new anxiolytic and analgesic agents. nih.gov

Integration into Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. These processes are characterized by the formation of multiple chemical bonds in sequence without the isolation of intermediates.

A related concept is demonstrated in the synthesis of sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which proceeds through a free radical cascade pathway. nih.gov This reaction involves the simultaneous formation of a C–S and a C–C bond under oxidizing conditions. nih.gov

Another example of a cascade process is seen in the reductive heterocyclization of the benzoquinone core of ansamycin (B12435341) antibiotics. acs.org This metal-free reaction proceeds under mild conditions and allows for the installation of various substituents onto the newly formed benzoxazole (B165842) core. acs.org The rate of this cascade is influenced by the nature of the amine reactant. acs.org

Applications in the Synthesis of Scaffolds with Potential Biological Interest

The scaffolds derived from this compound and related compounds have shown significant potential in medicinal chemistry. The inherent functionalities of this starting material allow for the creation of molecules that can interact with biological targets.

For example, 1-azido-4-(methanesulfonyl)benzene has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. smolecule.com This highlights the potential for the methanesulfonylphenyl azide scaffold to serve as a basis for the development of new anti-inflammatory agents.

Furthermore, derivatives of 1,4-benzodiazepine-2,5-diones, which could be synthesized from precursors derived from this compound, have demonstrated promising anti-mycobacterial activity. rsc.org Specifically, certain compounds in this class were identified as potential leads for the development of new drugs to treat multi-drug resistant tuberculosis. rsc.org

The triazole ring, readily formed from azides, is a well-established pharmacophore in drug discovery. nih.gov The use of "click chemistry" to link bioactive molecules via a triazole bridge is a common strategy for targeted drug delivery and the development of hybrid drugs. nih.govfrontiersin.org

Role in Chemical Ligation Strategies

While this compound is not extensively documented as a primary reagent in mainstream chemical ligation protocols, its unique structure, featuring an azide and a potent electron-withdrawing sulfonyl group in an ortho relationship, suggests a significant potential for such applications. The reactivity of this compound is largely governed by the transformation of the azide moiety, which can be harnessed to form covalent linkages. Its role can be primarily understood through its potential in nitrene-mediated reactions and its use as a precursor in cycloaddition reactions, which are foundational to many ligation strategies.

The primary pathway for activating this compound involves the generation of a highly reactive nitrene intermediate. This is typically achieved through thermolysis or photolysis, which causes the extrusion of dinitrogen gas (N₂). The resulting 2-(methanesulfonyl)phenylnitrene is a highly electrophilic species. The presence of the adjacent methanesulfonyl group significantly influences the stability and reactivity of this nitrene, which can then undergo several types of reactions suitable for chemical ligation:

Intramolecular Cyclization: The most documented reaction of similar ortho-substituted phenyl azides is intramolecular cyclization. rsc.org For instance, thermolysis of 2-azidophenyl-thiophenes leads to the formation of benzothienoindoles. rsc.org While this represents an intramolecular ligation, the principle can be extended to intermolecular reactions.

Intermolecular C-H Insertion: The electrophilic nitrene can insert into C-H bonds of a separate molecule. This would form a new C-N bond, effectively ligating the two components. The efficiency and regioselectivity of such a reaction would be a critical area for research.

Reactions with Nucleophiles: The nitrene can react with various nucleophiles. If a reaction partner possesses a nucleophilic group (e.g., an amine or thiol), a stable adduct can be formed, creating a covalent bridge.

Another significant area where this compound could be applied is in cycloaddition reactions, a cornerstone of "click chemistry." The azide group can readily participate in:

Huisgen 1,3-Dipolar Cycloaddition: This reaction between an azide and an alkyne to form a triazole ring is a powerful ligation tool. The electron-withdrawing nature of the methanesulfonyl group can influence the electronic properties of the azide, potentially affecting the rate and regioselectivity of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of this reaction.

Staudinger Ligation: In this reaction, the azide reacts with a phosphine (B1218219) to form an aza-ylide intermediate. If the phosphine is appropriately functionalized with an electrophilic trap, an intramolecular reaction can occur to form a stable amide bond, ligating two molecular fragments.

While specific, widespread applications of this compound in intermolecular ligation are still an emerging area of research, its potential is clear from the known reactivity of its constituent functional groups. The table below outlines a hypothetical ligation strategy based on nitrene insertion, detailing potential reaction parameters and expected products.

Table 1: Hypothetical Ligation via Nitrene Insertion

Reactant A Reactant B (Substrate) Activation Method Potential Product Ligation Bond Type
This compound An alkane (e.g., cyclohexane) Thermolysis or Photolysis N-(cyclohexyl)-2-(methanesulfonyl)aniline C-N
This compound An ether (e.g., tetrahydrofuran) Thermolysis or Photolysis N-(tetrahydrofuran-2-yl)-2-(methanesulfonyl)aniline C-N

Further research into the intermolecular reactivity of the nitrene derived from this compound could establish it as a valuable tool for chemical ligation, particularly for creating specialized linkages that are stable under a variety of conditions.

Theoretical and Computational Chemistry Studies

Mechanistic Pathways and Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates that are often difficult to observe experimentally. For 1-Azido-2-(methanesulfonyl)benzene, these studies are crucial for understanding its diverse reactivity, from cycloadditions to rearrangements.

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms

The azide (B81097) group in this compound allows it to act as a 1,3-dipole in cycloaddition reactions, a class of reactions that are fundamental to the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.orgnih.govijrpc.com The Huisgen 1,3-dipolar cycloaddition, for instance, involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene, to form a triazole or triazoline ring, respectively. wikipedia.orgorganic-chemistry.org

Theoretical calculations, often employing density functional theory (DFT), can model the concerted [2+3] cycloaddition mechanism. These studies analyze the transition state geometry and activation energies, providing insights into the reaction's feasibility and stereoselectivity. The electron-withdrawing nature of the methanesulfonyl group is expected to influence the electronic properties of the azide, thereby affecting its reactivity in these cycloadditions. Computational analyses can quantify this effect by comparing the activation barriers for the cycloaddition of this compound with that of simpler aryl azides.

Characterization of Nitrene Intermediates and Rearrangement Pathways

Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to form highly reactive nitrene intermediates. nih.gov In the case of this compound, this would lead to the formation of 2-(methanesulfonyl)phenylnitrene. Computational studies are instrumental in characterizing the electronic state (singlet or triplet) and geometry of this transient species.

Once formed, the nitrene can undergo a variety of intramolecular reactions. researchgate.net Theoretical calculations can explore the potential energy surface for pathways such as:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond of the neighboring methanesulfonyl group or the aromatic ring.

Cyclization: The nitrene can attack the sulfur atom of the sulfonyl group, potentially leading to novel heterocyclic systems.

Ring contraction/expansion: Rearrangements of the aromatic ring can occur, leading to different isomeric structures.

Transition state analysis for each of these potential pathways allows for the prediction of the most favorable reaction channels under different conditions.

Analysis of Ring Expansion and Cleavage Mechanisms

The presence of the strained azido (B1232118) group and the bulky sulfonyl group can make the benzene (B151609) ring susceptible to expansion or cleavage under certain conditions. For example, a novel ring expansion of 2-azido-2-phenyl-indan-1,3-dione has been reported to generate new heterocyclic scaffolds. nih.gov While not the exact same molecule, this suggests that azides in proximity to carbonyl or sulfonyl groups can induce complex rearrangements.

Computational modeling can be employed to investigate the feasibility of such transformations for this compound. By calculating the energies of potential intermediates and transition states, researchers can determine whether ring expansion to a seven-membered ring or cleavage of the aromatic ring are viable reaction pathways. These studies can help in designing experiments to access novel molecular frameworks.

Electronic Structure and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide a suite of descriptors that can be used to predict and rationalize the chemical behavior of this compound.

HOMO-LUMO Analysis of this compound and Dipolarophiles

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, particularly in pericyclic reactions like 1,3-dipolar cycloadditions. nih.govnih.gov The theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For the reaction of this compound (the 1,3-dipole) with a dipolarophile, the relative energies of the HOMO and LUMO of each species determine the reaction's kinetics and regioselectivity. The electron-withdrawing methanesulfonyl group is expected to lower the energy of both the HOMO and LUMO of the azide compared to unsubstituted phenyl azide.

Table 1: Hypothetical HOMO-LUMO Energies (in eV) for Reactivity Analysis

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-7.5-1.26.3
Phenyl Azide-7.1-0.96.2
Electron-rich Alkyne-6.50.57.0
Electron-poor Alkyne-8.0-2.06.0

Note: These values are illustrative and would need to be calculated using appropriate computational methods.

A smaller HOMO-LUMO gap between the reactants generally indicates a more facile reaction. By calculating these orbital energies, computational chemists can predict which types of dipolarophiles will react most readily with this compound. For instance, a dipolarophile with a high-energy HOMO and a low-energy LUMO would likely exhibit high reactivity.

Charge Distribution and Bond Orders

The distribution of electron density within a molecule provides critical insights into its polarity and the nature of its chemical bonds. The electron-withdrawing methanesulfonyl group significantly polarizes the this compound molecule.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and bond orders. These calculations would likely show a significant positive charge on the sulfur atom and the carbon atom attached to it, as well as on the nitrogen atom of the azide group that is bonded to the ring. The nitrogen-nitrogen bonds within the azide group will also have characteristic bond orders that reflect their partial double and triple bond character.

Table 2: Calculated Atomic Charges and Bond Orders for this compound

Atom/BondCalculated ValueInterpretation
Charge on S+1.8Highly electrophilic center
Charge on C(2)+0.5Electron deficient due to sulfonyl group
Charge on N(α)-0.2Nucleophilic character
N(α)-N(β) Bond Order1.8Partial double/triple bond character
N(β)-N(γ) Bond Order2.5Strong triple bond character
C(2)-S Bond Order1.1Strong single bond with some double bond character

Note: These values are illustrative and would need to be calculated using appropriate computational methods.

This detailed picture of the electronic landscape of this compound is invaluable for predicting its behavior in various chemical environments. For instance, the electrophilic nature of the sulfur atom and the adjacent carbon suggests susceptibility to nucleophilic attack, while the charges on the azide nitrogen atoms are key to understanding its dipolar reactivity.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity in reactions involving this compound is a complex task that can be effectively addressed using computational chemistry methods, primarily Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule and the transition states of its reactions, which are key determinants of the reaction outcome.

The regioselectivity of 1,3-dipolar cycloaddition reactions, a hallmark reaction of aryl azides, is governed by the electronic properties of both the azide and the dipolarophile. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients of the interacting atoms. For polar-driven cycloadditions, the most favorable pathway involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net

In the case of this compound, the methanesulfonyl (CH₃SO₂) group is a strong electron-withdrawing group. This has a profound effect on the electronic distribution within the benzene ring and on the azide moiety. The electron-withdrawing nature of the sulfonyl group is expected to lower the energy of both the HOMO and LUMO of the aryl azide.

Computational studies on analogous ortho-substituted aryl azides have shown that the presence of an ortho-substituent can significantly influence the reaction's regioselectivity through both steric and electronic effects. The ortho-methanesulfonyl group in this compound is expected to exert a significant steric hindrance, which may disfavor cycloaddition at the position adjacent to the substituent.

Furthermore, the electronic "ortho effect" can lead to through-space interactions between the sulfonyl group and the azide moiety, potentially altering the electronic character of the terminal nitrogen atoms of the azide. This can, in turn, affect the orbital coefficients and, consequently, the regiochemical outcome of cycloaddition reactions. DFT calculations can precisely model these interactions and predict the most likely regioisomer to be formed.

For instance, in a hypothetical 1,3-dipolar cycloaddition with an alkyne, two possible regioisomers can be formed. DFT calculations of the transition state energies for the formation of each regioisomer would reveal the kinetically favored product. The table below illustrates a hypothetical scenario based on general principles for an electron-deficient aryl azide.

ReactantDipolarophilePossible RegioisomersCalculated Activation Energy (kcal/mol) - HypotheticalPredicted Major Product
This compoundMethyl Propiolate1,4-disubstituted triazole22.51,4-disubstituted triazole
This compoundMethyl Propiolate1,5-disubstituted triazole25.1

Solvent Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions are often profoundly influenced by the solvent in which they are carried out. Computational chemistry provides powerful tools to model and understand these solvent effects. For a polar molecule like this compound, solvent polarity is expected to play a crucial role in its chemical behavior.

One of the most common methods to model solvent effects is the Polarizable Continuum Model (PCM). researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This model is particularly effective at capturing the bulk electrostatic interactions between the solute and the solvent.

For reactions that proceed through polar transition states, an increase in solvent polarity is generally expected to stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. In the case of 1,3-dipolar cycloadditions of this compound, the transition state is likely to be more polar than the ground state of the reactants. Therefore, employing a more polar solvent would be predicted to enhance the reaction rate.

Computational studies can quantify this effect by calculating the reaction's activation energy in different solvents, as modeled by PCM. The table below presents a hypothetical dataset illustrating the predicted effect of solvent polarity on the activation energy of a reaction involving this compound.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol) - HypotheticalPredicted Relative Rate
Toluene2.424.81.0
Tetrahydrofuran (B95107) (THF)7.523.15.2
Acetonitrile36.621.525.7
Dimethyl Sulfoxide (B87167) (DMSO)46.720.948.3

While PCM is a powerful tool, it may not fully capture specific solute-solvent interactions, such as hydrogen bonding. For a more detailed understanding, mixed or cluster-continuum models can be employed. In these models, a few explicit solvent molecules are included in the quantum mechanical calculation along with the solute, and this entire cluster is then embedded in a polarizable continuum. This approach can be particularly important for understanding reactions where specific solvent molecules play a direct role in the reaction mechanism, for example, by stabilizing a transition state through hydrogen bonding to the sulfonyl or azide groups of this compound.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Azide (B81097) Reactivity

The reactivity of the azide group in 1-Azido-2-(methanesulfonyl)benzene is a key area for future investigation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for forming triazoles from organic azides, the development of novel catalytic systems could unlock new reaction pathways and enhance selectivity. smolecule.com Future research could focus on:

Transition Metal Catalysis: Exploring a broader range of transition metals beyond copper, such as ruthenium, rhodium, and iridium, could lead to the discovery of new catalytic transformations of the azide group. These could include controlled nitrene insertion reactions, amination of C-H bonds, and the synthesis of novel heterocyclic systems. For instance, ruthenium(II)-catalyzed regioselective amidation has been demonstrated with acyl azides, suggesting potential for similar reactivity with sulfonyl azides. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and mild approach to activate organic molecules. Research into the photocatalytic behavior of this compound could enable novel transformations, such as the generation of sulfonyl-substituted nitrenes under gentle conditions, leading to new synthetic possibilities. nih.gov The use of photocatalysis could also provide temporal and spatial control over the reaction.

Organocatalysis: The development of organocatalytic systems for activating the azide group would provide a metal-free alternative, which is highly desirable in medicinal chemistry and materials science to avoid metal contamination. Chiral organocatalysts could also be explored to achieve enantioselective transformations.

Catalyst TypePotential ReactionAdvantages
Transition Metals (Ru, Rh, Ir) Nitrene Insertion, C-H Amination, Heterocycle SynthesisNovel reactivity, high selectivity
Photocatalysts Nitrene Generation, CycloadditionsMild conditions, green chemistry, spatiotemporal control
Organocatalysts Metal-free transformations, Asymmetric synthesisAvoids metal contamination, potential for enantioselectivity

Exploration of Unconventional Reaction Conditions for this compound

Moving beyond traditional benchtop synthesis, the exploration of unconventional reaction conditions could lead to enhanced reaction rates, improved yields, and novel reactivity for this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate a variety of organic reactions. ajrconline.orgnih.gov Applying this technology to reactions involving this compound could significantly reduce reaction times and potentially enable transformations that are difficult under conventional heating. researchgate.netnih.gov This could be particularly beneficial for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Sonochemistry: The use of ultrasound to induce chemical reactions, known as sonochemistry, can promote reactions through acoustic cavitation. Investigating the sonochemical reactivity of this compound could lead to unique reaction pathways and improved efficiency, particularly for heterogeneous reactions.

High-Pressure Chemistry: Applying high pressure can influence reaction rates and equilibria, sometimes leading to products that are not accessible under atmospheric pressure. The effect of high pressure on the cycloaddition and decomposition reactions of this compound is an unexplored area that could yield interesting results.

Reaction ConditionPotential Benefits
Microwave-Assisted Synthesis Reduced reaction times, improved yields, high-throughput screening
Sonochemistry Enhanced reaction rates, unique reactivity, improved mass transport
High-Pressure Chemistry Access to novel products, altered reaction pathways

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production.

Flow Chemistry: The in-situ generation and immediate use of potentially hazardous intermediates, such as those that can be formed from azides, is a key advantage of flow chemistry. nih.gov Developing flow protocols for the synthesis and subsequent reactions of this compound would enhance safety by minimizing the accumulation of energetic species. Flow chemistry also allows for precise control over reaction parameters, leading to improved consistency and yield.

Automated Synthesis: Automated platforms can be used for the rapid optimization of reaction conditions and the synthesis of libraries of compounds based on the this compound scaffold. sioc-journal.cn This high-throughput approach can accelerate the discovery of new molecules with desired properties for applications in drug discovery and materials science.

Design and Synthesis of Advanced Architectures for Materials Science Applications (Focus on Synthetic Methodology)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Heterocycle Synthesis: The intramolecular reaction of the azide group with a suitably positioned functional group, introduced via the sulfonyl group, could lead to a variety of novel heterocyclic compounds. For instance, intramolecular cyclization of a related compound, 1-azido-2-(2-propynyl)benzene, has been shown to produce quinolines. organic-chemistry.org Similar strategies could be explored with derivatives of this compound to access novel sulfur-containing heterocycles like phenothiazines, which are known for their biological activity. ijrap.netresearchgate.net

Polymer Synthesis: The azide group can be used as a handle for polymer functionalization or as a cross-linking agent. Research into the polymerization of derivatives of this compound could lead to the development of novel conductive polymers or functional materials with unique electronic or optical properties. The sulfonyl group can be used to tune the solubility and electronic properties of the resulting polymers.

Synergistic Approaches Combining Azide Chemistry with Other Transformative Reactions

Combining the reactivity of the azide group in this compound with other powerful chemical transformations in a single pot can lead to the efficient construction of complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Azido-2-(methanesulfonyl)benzene, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with nitro precursors (e.g., 1-nitro-2-(methanesulfonyl)benzene) and reduce to the corresponding amine using catalytic hydrogenation (e.g., H₂/Pd-C).
  • Step 2 : Convert the amine to the azide via diazotation with NaNO₂/HCl at 0–5°C, followed by NaN₃ quenching. Monitor reaction progress via TLC.
  • Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Approach :

  • IR Spectroscopy : Identify the azide (ν ~2100 cm⁻¹) and sulfonyl (ν ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) stretches.
  • NMR : Confirm aromatic substitution patterns (¹H NMR: δ 7.5–8.5 ppm for aromatic protons; integration ratios) and methanesulfonyl group (¹³C NMR: δ ~44 ppm for CH₃SO₂). Cross-validate with literature spectra .

Q. What safety protocols are essential for handling azide-containing compounds like this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
  • Storage : Keep in airtight, corrosion-resistant containers at –20°C, away from light and oxidizing agents.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with metals to prevent explosive azide formation .

Advanced Research Questions

Q. How does this compound behave under acidic conditions, and what heterocycles can form?

  • Mechanistic Insight :

  • In strong acids (e.g., H₂SO₄), the azide group undergoes intramolecular cyclization with electron-rich aromatic systems. For example, reaction with propargyl substituents forms fused nitrogen heterocycles (e.g., benzotriazoles). Monitor intermediates via in situ FTIR or LC-MS .

Q. Can photolytic or thermal decomposition of this compound be harnessed for click chemistry applications?

  • Experimental Design :

  • Thermal Stability : Perform DSC/TGA to identify decomposition thresholds (typically >100°C for azides).
  • Photolysis : Irradiate with UV light (254 nm) in presence of alkynes to trigger Cu-free click reactions. Optimize solvent (e.g., DMSO/water mixtures) and quantify yields via GC-MS .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

  • DFT Workflow :

  • Model the molecule using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., para to sulfonyl group). Validate with experimental iodination data using NIS/BF₃·OEt₂ .

Q. How do pH variations affect the self-assembly or supramolecular behavior of derivatives?

  • Case Study :

  • Synthesize pH-responsive dendrons by substituting the methanesulfonyl group with ionizable moieties (e.g., carboxylates). Use dynamic light scattering (DLS) and TEM to monitor assembly transitions at pH 4–9 .

Q. Are there contradictions in reported toxicity data for methanesulfonyl-containing azides?

  • Critical Analysis :

  • While acute inhalation toxicity (LC₅₀) in rats is well-documented for methanesulfonyl chloride, data gaps exist for azide derivatives. Discrepancies arise in extrapolating AEGL-2 values due to limited exposure studies. Prioritize in vitro assays (e.g., HEK293 cell viability) to fill gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.